Ethyl 4-carbamoylpiperidine-1-carboxylate Ethyl 4-carbamoylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20482022
InChI: InChI=1S/C9H16N2O3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3,(H2,10,12)
SMILES:
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol

Ethyl 4-carbamoylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC20482022

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-carbamoylpiperidine-1-carboxylate -

Specification

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
IUPAC Name ethyl 4-carbamoylpiperidine-1-carboxylate
Standard InChI InChI=1S/C9H16N2O3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3,(H2,10,12)
Standard InChI Key ZPMNZQJZXQUPKX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCC(CC1)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-carbamoylpiperidine-1-carboxylate belongs to the class of N-substituted piperidines, characterized by a six-membered amine ring with two distinct functional groups. Its IUPAC name, ethyl 4-carbamoylpiperidine-1-carboxylate, reflects the ethyl ester at position 1 and the carbamoyl group at position 4 of the piperidine ring. The molecular formula C₉H₁₆N₂O₃ corresponds to a molecular weight of 200.23 g/mol, with a canonical SMILES representation of CCOC(=O)N1CCC(CC1)C(=O)N.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of ethyl 4-carbamoylpiperidine-1-carboxylate typically involves sequential functionalization of the piperidine ring. A proposed route, extrapolated from methods for analogous compounds, begins with isonipecotic acid (piperidine-4-carboxylic acid) :

  • Esterification: Reacting isonipecotic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine) yields ethyl piperidine-4-carboxylate .

  • Carbamoylation: Subsequent treatment with carbamoyl chloride introduces the carbamoyl group at the 4-position. This step may require careful temperature control (0–5°C) to minimize side reactions.

A representative procedure involves refluxing isonipecotic acid with thionyl chloride in ethanol to form the ethyl ester intermediate, followed by carbamoylation under basic conditions . This method achieves yields exceeding 90% for related esters .

Table 1: Key Synthetic Parameters for Ethyl 4-Carbamoylpiperidine-1-Carboxylate

StepReagents/ConditionsYield
EsterificationEthanol, thionyl chloride, reflux, 48 h~94%
CarbamoylationCarbamoyl chloride, base, 0–5°CN/A

Analytical Validation

Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and characterization by ¹H/¹³C NMR, IR, and mass spectrometry are critical for confirming structural integrity. For example, the ethyl ester group in analogous compounds produces a quintet near δ 4.1 ppm in ¹H NMR, while the carbamoyl carbonyl resonates at ~167 ppm in ¹³C NMR .

Pharmacological and Industrial Applications

Role in Drug Discovery

Piperidine derivatives are pivotal in medicinal chemistry due to their bioavailability and ability to modulate biological targets. Ethyl 4-carbamoylpiperidine-1-carboxylate’s carbamoyl group may enhance binding affinity to enzymes or receptors, as seen in related compounds like indole-2-carboxamides, which exhibit antiviral activity against neurotropic alphaviruses .

Table 2: Bioactivity of Related Piperidine Derivatives

CompoundTarget/ActivityReference
Ethyl 4-carbamoylpiperidine-1-carboxylateNot yet reported
Indole-2-carboxamidesAlphavirus replication inhibition
4-Amino-1-piperidinecarboxylatesCNS drug candidates

Pharmacokinetic Considerations

Related Compounds and Structural Analogs

Ethyl 4-Piperidinecarboxylate

This analog lacks the carbamoyl group but shares the ethyl ester moiety. It serves as a precursor in synthesizing antiviral agents and exhibits a plasma half-life of 2.3 hours in murine models, highlighting the impact of substituents on pharmacokinetics .

Ethyl 4-Amino-1-Piperidinecarboxylate

Replacing the carbamoyl group with an amine enhances basicity, improving blood-brain barrier penetration . Such analogs are explored for neurodegenerative disease therapies, underscoring the versatility of piperidine scaffolds .

Future Directions and Research Gaps

Despite its potential, ethyl 4-carbamoylpiperidine-1-carboxylate remains understudied. Priority areas include:

  • Bioactivity Profiling: Screening against viral, bacterial, and cancer cell lines to identify therapeutic potential.

  • Metabolic Studies: Assessing stability in liver microsomes and plasma to guide prodrug design.

  • Structural Optimization: Introducing fluorinated or bulky substituents to reduce P-glycoprotein-mediated efflux, a common issue in CNS-targeted drugs .

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